2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide, also known as a derivative of acetamide, is a compound characterized by the presence of a chloro group, a piperidine ring, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as chloroacetyl chloride and piperidine derivatives. Its synthesis has been documented in several research articles and patents, highlighting its relevance in drug development and chemical research.
This compound belongs to the class of N-substituted acetamides, which are known for their diverse biological activities. The presence of the piperidine ring and trifluoromethyl group enhances its chemical reactivity and biological profile.
The synthesis of 2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves several steps:
The reaction conditions are optimized for temperature and time, typically carried out at room temperature or slightly elevated temperatures for several hours to ensure complete conversion of reactants to products. Industrial methods may employ continuous flow reactors for enhanced efficiency.
The molecular formula for 2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is .
Property | Value |
---|---|
Molecular Weight | 266.76 g/mol |
IUPAC Name | 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
InChI | InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17/h4-7H,1-3,8-11H2,(H,16,18) |
Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl |
2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and acetamide moiety are crucial for binding to these targets, modulating their activity which leads to desired biological effects. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
The compound is typically a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide.
Key chemical properties include:
Experimental data from NMR spectroscopy confirm the structure, with distinct chemical shifts corresponding to protons on the piperidine ring and aromatic protons.
The scientific uses of 2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide include:
The emergence of 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide (CAS RN: 496012-02-3) represents a strategic evolution in rational drug design during the early 21st century, coinciding with medicinal chemistry’s increased exploitation of fluorine substituents. Its first documented synthesis occurred in the early 2000s, with formal characterization appearing in chemical databases and building-block catalogs around 2004–2006 [1] [2]. This period aligned with the broader pharmaceutical industry’s intensified investigation of trifluoromethylated compounds, driven by seminal reviews and clinical successes of trifluoromethyl-containing drugs like the antidepressant fluoxetine (1987) and the antibacterial trovafloxacin (1997). By 2022, approximately 19% of FDA-approved small-molecule drugs incorporated fluorine or fluorinated groups, underscoring the significance of this molecular strategy [7].
The compound was initially cataloged as a "building block" or synthetic intermediate (ChemSpace ID: CSSB00000733557) within molecular libraries targeting diverse biological pathways [2]. Its structural complexity—featuring a chloroacetamide warhead, piperidine moiety, and electron-deficient trifluoromethylphenyl ring—positioned it as a versatile scaffold for further derivatization. The molecular formula (C₁₄H₁₆ClF₃N₂O; molecular weight: 321.74 g/mol) and core architecture suggested potential bioactivity, prompting inclusion in targeted screening libraries. Key physicochemical properties were systematically documented, including:
Table 1: Fundamental Molecular Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₆ClF₃N₂O | Defines elemental composition and mass accuracy |
CAS Registry Number | 496012-02-3 | Unique compound identifier |
Topological Polar Surface Area | 32 Ų | Predicts membrane permeability |
Heavy Atom Count | 21 | Correlates with complexity and solubility |
Despite its relatively recent discovery, the compound has not yet advanced to clinical trials. However, its structural kinship to pharmacologically active molecules (e.g., RORγ modulators in patent WO2018138362A1) underscores its role as a progenitor scaffold in medicinal chemistry campaigns .
The therapeutic potential of 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide stems from its deliberate hybridization of three pharmacophoric elements:
Structural analogs featuring chloroacetamide-linked arylpiperidines demonstrate validated bioactivities. For instance, phenylacetamides with piperazine or morpholine substituents exhibit significant anticonvulsant properties in maximal electroshock seizure (MES) models—a gold standard for identifying compounds preventing seizure spread. These analogs operate via voltage-gated sodium channel (VGSC) blockade, suggesting a plausible mechanism for the subject compound [3]. Similarly, trifluoromethylated acetamides targeting PI3Kα (e.g., alpelisib, FDA-approved 2019) validate the trifluoromethyl group’s role in enhancing target affinity and pharmacokinetics [7].
Table 2: Bioactivity Correlations in Structural Analogs
Structural Feature | Biological Activity | Validated Targets/Models |
---|---|---|
Chloroacetamide + Aromatic Ring | Anticonvulsant Activity | Maximal Electroshock Seizure (MES) Test [3] |
Trifluoromethylphenyl + Acetamide | PI3Kα Inhibition (e.g., Alpelisib) | Oncogenic signaling pathways [7] |
Piperidine/Azepane Linkers | RORγ Inverse Agonism | Autoimmune disease models |
Rational molecular design leverages the trifluoromethyl group’s ability to modulate electron density and lipophilicity. In alpelisib, the -CF₃ group contributes to a 6-fold potency increase in PI3Kα inhibition compared to non-fluorinated analogs. This "fluorine effect" translates to enhanced cell permeability (LogP increase of ~0.5–1 unit) and oxidative metabolic stability—key considerations for the subject compound’s development potential [7].
The trifluoromethyl (-CF₃) and piperidine motifs are indispensable for the compound’s pharmacophore profile, each contributing distinct physicochemical and steric properties:
Steric Mimicry: The van der Waals volume (-CF₃: 38.3 ų) approximates isopropyl groups but with altered electrostatic potential, enabling unique binding interactions [2] [7].
Piperidine Motif:
Synthetic optimization of this scaffold faces challenges:
Table 3: Pharmacophore Contributions of Key Motifs
Motif | Key Pharmacophoric Contributions | Synthetic/Structural Challenges |
---|---|---|
Trifluoromethyl (-CF₃) | - Enhanced lipophilicity (ΔLogP +0.9) - Metabolic stability (C-F bond resistance) - Electron withdrawal (σₚ = 0.54) | - Requires specialized reagents (e.g., Umemoto’s reagent) - Potential for off-target hydrophobic trapping |
Piperidine | - Conformational adaptability - Basic nitrogen for salt-bridge formation - Defines spatial vector for substituents | - N-alkylation side reactions - Stereochemical complexity if chiral centers present |
These motifs exemplify modern fluorinated pharmacophore design, where trifluoromethyl groups synergize with nitrogen heterocycles to optimize target engagement and drug-like properties. The compound’s architecture provides a versatile template for generating derivatives with tailored biological activities, from anticonvulsants to immunomodulators [2] [7].